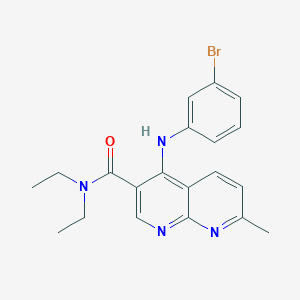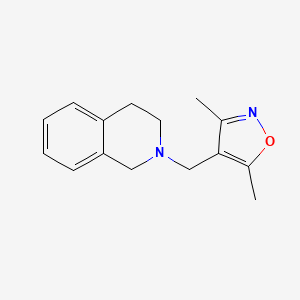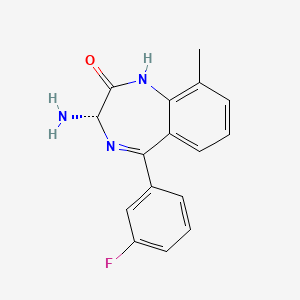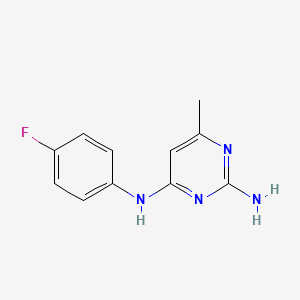![molecular formula C17H15ClN2O4S B2362236 {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone CAS No. 303987-89-5](/img/structure/B2362236.png)
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone” is a chemical compound with the CAS Number: 303987-89-5 . It has a linear formula of C17H15ClN2O4S . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular weight of this compound is 378.84 . The InChI Code for this compound is 1S/C17H15ClN2O4S/c18-13-2-4-14(5-3-13)25-16-6-1-12(11-15(16)20(22)23)17(21)19-7-9-24-10-8-19/h1-6,11H,7-10H2 .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 378.84 . The InChI Code for this compound is 1S/C17H15ClN2O4S/c18-13-2-4-14(5-3-13)25-16-6-1-12(11-15(16)20(22)23)17(21)19-7-9-24-10-8-19/h1-6,11H,7-10H2 .Aplicaciones Científicas De Investigación
Clathrate Formation and Interaction Studies
- Edge-to-Face Interaction in Clathrate Formation : Research by Eto et al. (2011) discusses the role of edge-to-face interaction between aromatic rings in clathrate formation. They used derivatives similar to {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone, highlighting the significance of these interactions in forming inclusion complexes with benzene (Eto et al., 2011).
Synthesis and Imaging Applications
- Synthesis for Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound structurally related to this compound for potential use as a PET imaging agent in Parkinson's disease. This highlights the potential of similar compounds in medical imaging applications (Wang et al., 2017).
Reactivity and Synthesis
- Study of Reactivity Towards Nucleophiles : Pouzet et al. (1998) synthesized a compound related to this compound and studied its reactivity towards sulfur- and oxygen-containing nucleophiles. This research is significant for understanding the chemical behavior and potential applications of such compounds (Pouzet et al., 1998).
Biological Evaluation
- Evaluation of Antiinflammatory and Antibacterial Activity : Ravula et al. (2016) synthesized derivatives including elements of this compound, and evaluated their antiinflammatory and antibacterial activities. This indicates the potential of these compounds in pharmacological research (Ravula et al., 2016).
Synthesis and Molecular Structure Analysis
- Antitumor Activity and Molecular Structure : Tang and Fu (2018) synthesized a morpholino compound similar to this compound, and tested its antitumor activity. They also conducted a molecular structure analysis, showing the relevance of such compounds in cancer research (Tang & Fu, 2018).
Catalytic Reduction Studies
- Catalytic Reduction Using Formic Acid : Watanabe et al. (1984) conducted a study on the reduction of nitroarenes, including compounds structurally similar to this compound. This research is pertinent to the development of novel catalytic reduction processes (Watanabe et al., 1984).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-13-2-4-14(5-3-13)25-16-6-1-12(11-15(16)20(22)23)17(21)19-7-9-24-10-8-19/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQLQWKSSKHPAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2362159.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide](/img/structure/B2362165.png)
![N-Cyclohexyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2362166.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2362167.png)
![N-(4-chlorobenzyl)-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2362168.png)
![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2362169.png)


![9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B2362175.png)